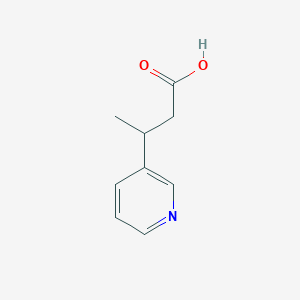

3-(Pyridin-3-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXGPDZSJHUZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Ambiguities of Pyridinylalkanoic Acids: A Technical Examination of 3-(Pyridin-3-yl)butanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylalkanoic acids represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural motif, combining a pyridine ring with an alkanoic acid chain, offers a versatile scaffold for interacting with biological targets. This guide provides a detailed technical overview of the chemical properties, synthesis, and potential applications of a specific isomer, 3-(pyridin-3-yl)butanoic acid. A critical challenge in researching this compound is the prevalent misidentification in major chemical databases, where its name is often confounded with its isomer, 4-(pyridin-3-yl)butanoic acid. This document aims to clarify these ambiguities and present a scientifically grounded resource for professionals in the field.

Physicochemical Properties and Structural Elucidation

Defining the fundamental properties of this compound is the first step in its comprehensive analysis. Due to the aforementioned database discrepancies, it is crucial to distinguish its properties from those of its 4-substituted counterpart.

Core Chemical Attributes

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar structures |

| Solubility | Expected to be soluble in polar organic solvents and aqueous acids. | The carboxylic acid and pyridine nitrogen impart polarity. |

| pKa (Carboxylic Acid) | ~4-5 | Typical for a butanoic acid derivative. |

| pKa (Pyridinium ion) | ~5-6 | Typical for a pyridine ring. |

It is imperative to note that the commonly cited CAS Number 17270-50-7 is associated with 4-(pyridin-3-yl)butanoic acid in major databases like PubChem, despite sometimes being labeled as "3-Pyridinebutanoic acid".[1] Researchers should exercise extreme caution when sourcing information using this CAS number.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following are predicted spectral features based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methine proton at the 3-position of the butanoic acid chain, the methylene protons at the 2-position, and the methyl protons at the 4-position. The protons on the pyridine ring will exhibit characteristic splitting patterns depending on their position relative to the nitrogen atom and the butanoic acid substituent. The methine proton will likely appear as a multiplet due to coupling with the adjacent methylene and methyl protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the pyridine ring carbons will be indicative of their electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700-1725 cm⁻¹. Characteristic C=N and C=C stretching vibrations from the pyridine ring will also be present in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxyl group and cleavage of the butanoic acid chain.

Synthesis and Reactivity

The synthesis of this compound requires a regioselective approach to ensure the formation of the correct isomer.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route would involve the creation of the carbon-carbon bond at the 3-position of a pyridine precursor.

Caption: Retrosynthetic analysis for this compound.

Proposed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

-

To a solution of sodium ethoxide in anhydrous ethanol, add 3-acetylpyridine dropwise at room temperature under an inert atmosphere.[2]

-

Add diethyl carbonate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Step 2: Reduction and Alkylation to form Ethyl 3-(pyridin-3-yl)butanoate

-

Reduce the keto group of ethyl 3-oxo-3-(pyridin-3-yl)propanoate to a hydroxyl group using a suitable reducing agent like sodium borohydride.

-

The resulting hydroxyl group can then be converted to a leaving group (e.g., tosylate).

-

Subsequent reduction of the tosylate will yield the desired ethyl 3-(pyridin-3-yl)butanoate. Alternatively, a Clemmensen or Wolff-Kishner reduction could be employed, though the conditions might affect the pyridine ring or the ester group.

-

A more direct approach would be a conjugate addition of a methyl group equivalent (e.g., using an organocuprate) to an α,β-unsaturated ester derived from 3-acetylpyridine.

Step 3: Hydrolysis to this compound

-

Hydrolyze the ester group of ethyl 3-(pyridin-3-yl)butanoate using either acidic or basic conditions.

-

For basic hydrolysis, reflux the ester with an aqueous solution of a base such as sodium hydroxide.

-

After the reaction is complete, acidify the mixture to protonate the carboxylate and the pyridine nitrogen.

-

The product can then be isolated by extraction or crystallization.

Chemical Reactivity

The reactivity of this compound is governed by its three main functional components: the pyridine ring, the carboxylic acid group, and the aliphatic chain.

Caption: Reactivity map of this compound.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

-

Carboxylic Acid Group: This group is acidic and will react with bases to form salts. It can be converted to esters, amides, and acid chlorides. The carbonyl group can be reduced to a methylene group, and the entire carboxylic acid can be reduced to a primary alcohol.

-

Aliphatic Chain: The C-H bonds on the butanoic acid chain can undergo radical reactions, such as halogenation.

Applications in Drug Development and Medicinal Chemistry

While specific biological activity data for this compound is scarce, the broader class of pyridine-containing carboxylic acids has shown significant potential in drug discovery.[3] The pyridine moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. The carboxylic acid group can form salt bridges and hydrogen bonds.

The structural features of this compound make it a potential candidate for:

-

Enzyme Inhibition: The combination of a heterocyclic ring and a carboxylic acid is a common motif in enzyme inhibitors.

-

Receptor Agonism/Antagonism: The molecule could potentially interact with various receptors in the central nervous system or other tissues.

-

Scaffold for Library Synthesis: It can serve as a starting material for the synthesis of a library of derivatives with diverse biological activities.

Conclusion and Future Directions

This compound is a compound with significant potential in medicinal chemistry, yet it remains poorly characterized in the public domain, largely due to persistent misidentification with its 4-substituted isomer. This guide has provided a predictive overview of its chemical properties, a plausible synthetic strategy, and an outline of its potential reactivity and applications.

For researchers and drug development professionals, the immediate and critical next step is the unambiguous synthesis and thorough characterization of this compound. This foundational work will enable the exploration of its biological activities and unlock its full potential as a valuable scaffold in the development of novel therapeutics.

References

-

PubChem. 3-Pyridinebutanoic acid. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.

-

Frontiers in Chemistry. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]. Accessed January 17, 2026.

Sources

- 1. 3-Pyridinebutanoic acid | C9H11NO2 | CID 114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Pyridin-3-yl)butanoic Acid

An Important Note on Nomenclature: This technical guide focuses on 4-(Pyridin-3-yl)butanoic acid (CAS Number: 17270-50-7) . Extensive searches for a compound with the exact nomenclature "3-(Pyridin-3-yl)butanoic acid" did not yield a specific, publicly documented chemical entity with a corresponding CAS number and structure in major chemical databases. The compound detailed herein, 4-(pyridin-3-yl)butanoic acid, is the closest structurally related and well-documented molecule. It is plausible that "3-Pyridinebutanoic acid," a synonym for the 4-yl isomer, may be a source of this ambiguity.[1]

Introduction

4-(Pyridin-3-yl)butanoic acid is a pyridine derivative with a butanoic acid substituent at the 3-position of the pyridine ring. This compound is of significant interest to researchers, particularly in the fields of toxicology and pharmacology, due to its association with nicotine metabolism.[1] As a metabolite, its presence and quantification in biological samples can serve as a biomarker for nicotine exposure. This guide provides a comprehensive overview of its chemical identity, properties, and relevant scientific context for researchers and drug development professionals.

Chemical Identity and Structure

Proper identification of a chemical compound is fundamental for any scientific investigation. The following table summarizes the key identifiers for 4-(Pyridin-3-yl)butanoic acid.

| Identifier | Value | Source |

| IUPAC Name | 4-(pyridin-3-yl)butanoic acid | PubChem[1] |

| CAS Number | 17270-50-7 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CN=C1)CCCC(=O)O | PubChem[1] |

| InChI Key | MFYZACBRKCFXDV-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure:

The structure of 4-(Pyridin-3-yl)butanoic acid consists of a pyridine ring linked to a four-carbon carboxylic acid chain. The linkage is at the 3-position of the pyridine ring and the 4-position of the butanoic acid chain.

Caption: 2D Chemical Structure of 4-(Pyridin-3-yl)butanoic acid.

Physicochemical Properties

A summary of the computed physicochemical properties of 4-(Pyridin-3-yl)butanoic acid is provided below. These properties are crucial for predicting its behavior in various biological and chemical systems.

| Property | Value | Source |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 50.2 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for 4-(Pyridin-3-yl)butanoic acid are not extensively reported in readily accessible literature, general synthetic strategies for related pyridine carboxylic acids can be inferred. One plausible approach involves the hydrogenation of a suitable precursor such as 4-oxo-4-(3-pyridyl)butyric acid.[2]

Hypothetical Synthetic Workflow:

Caption: Simplified metabolic pathway showing the origin of 4-(Pyridin-3-yl)butanoic acid.

Analytical Methodologies

The detection and quantification of 4-(Pyridin-3-yl)butanoic acid in biological matrices like urine are essential for biomarker studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method for such analyses.

Exemplary Analytical Protocol:

-

Sample Collection: Collection of a urine sample from the subject.

-

Sample Preparation:

-

Addition of an internal standard (e.g., a deuterated analog) to the urine sample.

-

Solid-phase extraction (SPE) to isolate the analyte of interest and remove interfering substances.

-

-

Derivatization (Optional): Chemical modification to improve chromatographic separation and/or mass spectrometric detection.

-

LC-MS/MS Analysis:

-

Injection of the prepared sample into an HPLC system for separation.

-

Detection and quantification using a tandem mass spectrometer (MS/MS) operating in a selected reaction monitoring (SRM) mode for high specificity and sensitivity.

-

-

Data Analysis: Calculation of the analyte concentration based on the response ratio to the internal standard.

Applications in Research and Drug Development

The pyridine moiety is a common scaffold in many pharmaceutical compounds due to its ability to form hydrogen bonds and its overall favorable pharmacokinetic properties. While 4-(Pyridin-3-yl)butanoic acid itself is not a known therapeutic agent, its structural motifs are relevant in drug design. Pyridine carboxylic acid isomers, in general, are found in a wide range of drugs. Further research into derivatives of 4-(Pyridin-3-yl)butanoic acid could potentially lead to the discovery of new bioactive molecules.

Conclusion

4-(Pyridin-3-yl)butanoic acid is a scientifically significant molecule primarily due to its role as a nicotine metabolite. Its accurate identification and quantification are crucial for toxicological and pharmacological studies related to tobacco exposure. While information on its synthesis and direct applications is limited, its structural features are of interest in the broader context of medicinal chemistry and drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals in related fields.

References

-

PubChem. (n.d.). 3-Pyridinebutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(Pyridin-3-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences and chemical research, a thorough understanding of a molecule's physicochemical properties is fundamental to its successful application. 3-(Pyridin-3-yl)butanoic acid, a compound featuring both a basic pyridine moiety and an acidic carboxylic acid group, presents a compelling case study in molecular behavior. Its solubility and stability are not merely physical measurements; they are critical determinants of its bioavailability, formulation feasibility, and shelf-life. This guide offers a deep dive into the theoretical and practical aspects of characterizing this molecule, providing field-proven insights and robust methodologies essential for drug development and advanced research.

Molecular Structure and Physicochemical Profile

A molecule's behavior is intrinsically linked to its structure. This compound is an amphoteric compound, possessing both acidic and basic functional groups, which dictates its properties in different environments.

Key Identifiers:

-

IUPAC Name: 4-(pyridin-3-yl)butanoic acid[1]

-

Molecular Formula: C₉H₁₁NO₂[1]

-

Molecular Weight: 165.19 g/mol [1]

The structure consists of a butanoic acid chain attached to the 3-position of a pyridine ring. This combination is key:

-

Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a weak base (pKa of the conjugate acid, pyridinium, is ~5.23) that can be protonated in acidic conditions.[2][3]

-

Carboxylic Acid Group: The -COOH group is acidic (pKa ~4.82 for butanoic acid) and will deprotonate to form a carboxylate anion (-COO⁻) in basic conditions.[4][5][6]

This dual nature means its net charge and, consequently, its solubility, are highly dependent on the pH of the surrounding medium.

Predicted Physicochemical Properties

Understanding these computed properties is the first step in predicting the molecule's behavior in experimental settings.

| Property | Predicted Value | Rationale & Implication |

| pKa (Acidic) | ~4.8 | The carboxylic acid group is expected to have a pKa similar to butanoic acid (4.82).[4][5][7] Above this pH, it will be deprotonated and negatively charged, enhancing aqueous solubility. |

| pKa (Basic) | ~5.2 | The pyridine nitrogen's basicity (conjugate acid pKa) is around 5.23.[2][3] Below this pH, it will be protonated and positively charged, enhancing aqueous solubility. |

| Isoelectric Point (pI) | ~5.0 | Calculated as (pKa₁ + pKa₂)/2. At this pH, the molecule is predominantly in its neutral zwitterionic form, which is expected to have the lowest aqueous solubility. |

| LogP | 0.6[1] | A positive LogP indicates slightly more lipophilic than hydrophilic character, but the value is low, suggesting some water solubility. This value reflects the neutral state and will change dramatically with ionization at different pHs. |

Solubility Profiling: A Practical Approach

Solubility is a critical parameter that influences everything from in vitro assay concentration to in vivo absorption. Due to its amphoteric nature, the aqueous solubility of this compound is expected to follow a "U-shaped" curve with respect to pH, with the minimum solubility occurring near its isoelectric point.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, providing thermodynamically stable and reliable data.[8][9][10]

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[11]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C for standard and 37°C for biorelevant measurements) is crucial for reproducibility.[11]

-

Equilibration Time: Allowing sufficient time for shaking (e.g., 24-48 hours) ensures the system has reached a true equilibrium between the solid and dissolved states.[8][10][11]

-

Separation of Solid: Centrifugation or filtration is required to separate undissolved solid before analysis, preventing artificially high concentration readings.

-

Quantification: A validated analytical method, such as HPLC-UV, is necessary for accurate measurement of the compound's concentration in the supernatant.

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and select relevant organic solvents (e.g., Ethanol, DMSO, Acetonitrile).

-

Addition of Compound: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of each solvent in separate glass vials.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for 24 to 48 hours.[11][12]

-

Phase Separation: After incubation, allow the vials to stand to let solids settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.

Representative Solubility Data

The following table presents expected solubility trends for this compound.

| Solvent | pH | Expected Solubility Category | Rationale |

| Aqueous Buffer | 2.0 | High | Pyridine nitrogen is protonated (cationic form), increasing polarity and interaction with water. |

| Aqueous Buffer | 4.5 | Low | Near the isoelectric point; molecule is predominantly neutral (zwitterionic), leading to lower aqueous solubility. |

| Aqueous Buffer | 7.4 | Moderate-High | Carboxylic acid is deprotonated (anionic form), increasing polarity and solubility. |

| Aqueous Buffer | 9.0 | High | Carboxylic acid is fully deprotonated, maximizing aqueous solubility. |

| Ethanol | High | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding with both the pyridine and carboxylic acid groups. |

| DMSO | High | Soluble | DMSO is a highly polar aprotic solvent, effective at solvating a wide range of compounds. |

| Acetonitrile | Moderate | Sparingly Soluble | Acetonitrile is polar but less capable of hydrogen bonding than ethanol, resulting in lower solubility. |

Stability Profiling and Forced Degradation

Stability testing is a non-negotiable part of drug development, providing critical data on how a molecule's quality changes over time under various environmental influences.[13] Forced degradation (or stress testing) is an essential component of this process, used to deliberately degrade the sample under harsh conditions to identify likely degradation products and establish stability-indicating analytical methods.[14]

Experimental Protocol: Forced Degradation Studies

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[15][16][17] The goal is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without being further degraded themselves.

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent common chemical stresses a drug substance might encounter during its lifecycle.[13]

-

Analyte Concentration: A typical starting concentration (e.g., 1 mg/mL) is used to ensure degradation products can be detected by standard analytical methods.

-

Time Points: Analyzing samples at multiple time points helps to understand the rate of degradation.

-

Neutralization: Acidic and basic samples are neutralized before HPLC analysis to prevent damage to the column and ensure consistent chromatography.

-

Control Samples: Unstressed control samples are essential for establishing a baseline and accurately calculating the percentage of degradation.

Step-by-Step Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep a sample at room temperature and heat another at 60°C. Analyze at 2, 6, and 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Maintain the same temperature and time points as the acid hydrolysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at 2, 6, and 24 hours.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C. Analyze at 1, 3, and 7 days.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][18][19][20] A dark control sample should be stored under the same conditions but protected from light.

-

Sample Analysis: Before injection, neutralize the acid and base samples. Analyze all stressed samples and controls using a validated stability-indicating HPLC-UV method. Calculate the percentage of degradation relative to the initial concentration of the unstressed control.

Summary of Expected Stability Profile

Based on the structure, the following stability profile can be anticipated.

| Condition | Expected Stability | Potential Degradation Pathway |

| Acidic (pH < 2) | Likely Stable | The amide bond is absent, and the ether linkage is also not present, making it generally stable to acid hydrolysis. The pyridine ring is protonated and stabilized. |

| Basic (pH > 10) | Likely Stable | Generally stable; extreme conditions could potentially lead to reactions, but simple hydrolysis is unlikely. |

| Oxidative | Potentially Unstable | The pyridine ring can be susceptible to N-oxidation, forming a pyridine-N-oxide derivative. The benzylic-like position on the butanoic chain could also be a site for oxidation. |

| Thermal | Likely Stable | The molecule does not possess intrinsically heat-labile functional groups. Significant degradation would likely require extreme temperatures. |

| Photolytic | Potentially Unstable | Aromatic systems, including pyridine, can absorb UV light, which may lead to photochemical degradation or isomerization. |

Conclusion and Recommendations

This compound is an amphoteric molecule whose solubility is fundamentally governed by pH. Its aqueous solubility is minimized near its isoelectric point (~pH 5.0) and increases significantly in both acidic (pH < 4) and basic (pH > 6) conditions. It demonstrates good solubility in polar organic solvents like ethanol and DMSO.

From a stability perspective, the molecule is expected to be relatively robust against hydrolytic and thermal stress. The primary areas of potential instability are under oxidative and photolytic conditions, where the pyridine ring is the most likely site of degradation.

For drug development professionals and researchers, these insights are critical:

-

Formulation Development: For oral formulations, dissolution will be pH-dependent. For parenteral formulations, careful pH control and buffering will be necessary to ensure the compound remains in solution.

-

Handling and Storage: To mitigate risks of degradation, the compound should be protected from light and stored away from strong oxidizing agents.

-

Analytical Method Development: A robust, stability-indicating HPLC method is essential to accurately quantify the parent compound in the presence of potential degradants, particularly any N-oxides or photodegradation products.

This guide provides the foundational knowledge and validated protocols to thoroughly characterize the solubility and stability of this compound, enabling its confident advancement in research and development pipelines.

References

-

ICH. (n.d.). Q1A - Q1F Stability. ICH Harmonised Guideline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Scientific guideline. Retrieved from [Link]

-

AMS Biotechnology (AMSBIO). (2024). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]

-

RAPS. (2024). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

-

Brainly. (2023). What are the pKa values for formic acid, butanoic acid, and acetic acid, all found in the biological. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Guideline. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Scientific guideline. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). butanoic acid (YMDB01392). Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

gchem. (n.d.). Acid/Base Ionization Constants. Retrieved from [Link]

-

Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid?. r/chemhelp. Retrieved from [Link]

-

Study.com. (n.d.). Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid?. Retrieved from [Link]

-

Mech, P., Bogunia, M., & Nowacki, A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]

-

Avdeef, A., & Tsinman, O. (2009). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical Sciences, 98(4), 1363-1379. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Pyridin-3-yl)propanoic acid. PubChem Compound Summary for CID 259624. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Pyridinebutanoic acid. PubChem Compound Summary for CID 114. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. Retrieved from [Link]

Sources

- 1. 3-Pyridinebutanoic acid | C9H11NO2 | CID 114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. brainly.com [brainly.com]

- 5. Acid/Base Ionization Constants [gchem.cm.utexas.edu]

- 6. homework.study.com [homework.study.com]

- 7. ymdb.ca [ymdb.ca]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. scielo.br [scielo.br]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. database.ich.org [database.ich.org]

- 14. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. ema.europa.eu [ema.europa.eu]

Is 3-(Pyridin-3-yl)butanoic acid a GABA analog?

An In-Depth Technical Guide to the Classification of 3-(Pyridin-3-yl)butanoic Acid

Abstract

This technical guide addresses the classification of this compound within the context of GABAergic pharmacology. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are a cornerstone of treatment for epilepsy, neuropathic pain, and anxiety disorders.[1][2] A GABA analog is a compound structurally or functionally similar to GABA, capable of modulating the GABA system.[1][3] This guide provides a detailed structural and functional analysis of this compound, comparing it to GABA and established GABA analogs. Based on current evidence, this compound is primarily identified as a metabolite of nicotine. While it possesses a butanoic acid backbone reminiscent of GABA, it critically lacks the gamma-amino group essential for canonical GABA receptor interaction. Therefore, without direct experimental evidence of GABAergic activity, it cannot be functionally classified as a GABA analog in the pharmacological sense. This guide outlines the necessary experimental workflows to definitively assess its potential interaction with the GABA system.

Foundational Concepts: GABA and the GABA Analog Landscape

Gamma-aminobutyric acid (GABA) is a non-proteinogenic amino acid that functions as the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][] Its primary role is to reduce neuronal excitability by binding to specific receptors, primarily GABA-A and GABA-B receptors.[5]

-

GABA-A Receptors: These are ligand-gated ion channels (ionotropic receptors) that, upon GABA binding, open an intrinsic chloride (Cl⁻) channel.[5][6] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.[6]

-

GABA-B Receptors: These are G-protein coupled receptors (metabotropic receptors) that exert a more prolonged inhibitory effect by activating potassium channels or inhibiting calcium channels via a second messenger system.

The therapeutic utility of directly administering GABA is severely limited by its inability to efficiently cross the blood-brain barrier (BBB).[3][7] This limitation spurred the development of GABA analogs: compounds designed to overcome this pharmacokinetic hurdle and modulate the GABA system.[2] The term "GABA analog" is broad and encompasses several distinct mechanisms of action:

| Class of GABA Analog | Mechanism of Action | Examples |

| Direct Receptor Agonists | Directly bind to and activate GABA receptors. | Muscimol, Baclofen[3][8] |

| Enzyme Inhibitors | Inhibit enzymes responsible for GABA degradation (e.g., GABA transaminase). | Vigabatrin[3] |

| Reuptake Inhibitors | Block GABA transporters, increasing synaptic GABA concentration. | Tiagabine[3][9] |

| Prodrugs | Are metabolized in the body to release GABA or an active agonist. | Picamilon (hydrolyzes to GABA and niacin)[1][7][10] |

| Indirect Modulators | Do not bind directly to GABA receptors but modulate neurotransmission through other targets (e.g., calcium channels). | Gabapentin, Pregabalin[3][11][12][13] |

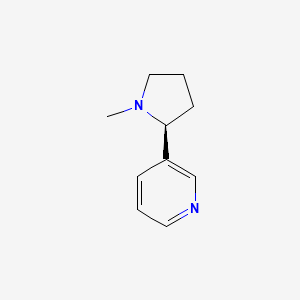

Structural Analysis: this compound vs. GABA

A critical first step in classification is a direct comparison of chemical structures. The user's query refers to "this compound." It is essential to clarify the precise chemical identity. According to the PubChem database, the common name "3-Pyridinebutanoic acid" corresponds to the IUPAC name 4-(pyridin-3-yl)butanoic acid (CID 114).[14] This compound features a pyridine ring attached to the fourth carbon of the butanoic acid chain. We will proceed with the analysis of this specific isomer, as it is the most direct structural comparison to GABA (4-aminobutanoic acid).

Core Structural Comparison

The fundamental difference lies in the functional group at the gamma (γ) position of the four-carbon chain.

-

GABA (4-aminobutanoic acid): Possesses an amino group (-NH₂) at the C4 position. This primary amine is crucial for its interaction with the GABA binding sites on its receptors.[15]

-

4-(pyridin-3-yl)butanoic acid: Possesses a pyridin-3-yl group at the C4 position. This is an aromatic heterocyclic ring. It lacks the primary amine of GABA.

Figure 1: Structural comparison of GABA, 4-(pyridin-3-yl)butanoic acid, and Picamilon.

Comparison with a Known Prodrug: Picamilon

A relevant structural comparator is Picamilon, a prodrug developed in the Soviet Union by combining GABA with niacin (nicotinic acid, which is pyridine-3-carboxylic acid).[7][10]

-

Picamilon (N-nicotinoyl-GABA): The GABA and niacin moieties are linked via an amide bond . It is designed to cross the BBB and then hydrolyze to release GABA and niacin.[7][10]

-

4-(pyridin-3-yl)butanoic acid: The pyridine ring is attached via a carbon-carbon bond to the butanoic acid chain.[14] This bond is not readily hydrolyzed in a biological system.

This distinction is critical. Picamilon is a GABA analog because it is a prodrug of GABA.[1] 4-(pyridin-3-yl)butanoic acid is not a GABA prodrug as it cannot be metabolized into GABA.

Pharmacological Profile and Known Biological Role

The existing scientific literature does not classify 4-(pyridin-3-yl)butanoic acid as a GABAergic compound. Instead, its primary identified role is as a metabolite of nicotine.[14] It is also related to 4-oxo-4-(pyridin-3-yl)butanoic acid, another nicotine metabolite found in the urine of smokers.[16] This strongly suggests that its biological context is related to xenobiotic metabolism rather than endogenous neurotransmitter systems.

Furthermore, a recent study screened Picamilon, a much closer structural relative to a GABAergic compound, against 50 different biological targets and found it to be inactive.[17] This underscores the principle that even compounds designed as GABA analogs may have a different or negligible binding profile, and structural similarity alone is not a reliable predictor of functional activity.[17]

Proposed Experimental Workflow for Definitive Classification

To definitively determine if 4-(pyridin-3-yl)butanoic acid possesses any GABAergic activity, a systematic, multi-tiered experimental approach is required. This protocol serves as a self-validating system to test the hypothesis from multiple angles.

Figure 2: Experimental workflow to assess the GABAergic activity of a test compound.

Tier 1: Receptor Binding Assays

Causality: The first and most direct test is to determine if the compound physically interacts with GABA receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

-

Preparation: Prepare membrane fractions from tissue known to be rich in the target receptor (e.g., rat cerebral cortex for GABA-A and GABA-B).

-

Incubation: Incubate the membrane preparations with a constant concentration of a specific radioligand (e.g., [³H]muscimol for GABA-A or [³H]baclofen for GABA-B) and varying concentrations of the test compound (4-(pyridin-3-yl)butanoic acid).

-

Separation: After incubation, rapidly separate the bound from unbound radioligand via vacuum filtration.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the inhibition constant (Ki) to determine the compound's binding affinity. A known GABA analog should be used as a positive control.

Tier 2: Functional Assays (Conditional)

Causality: If significant binding affinity is observed in Tier 1, it is crucial to determine if this binding translates into a functional effect (i.e., is the compound an agonist, antagonist, or allosteric modulator?). Electrophysiology provides a direct measure of ion channel function.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the subunits of the human GABA-A receptor (e.g., α1β2γ2).

-

Recording: Obtain whole-cell voltage-clamp recordings from these cells.

-

Application: Apply GABA to the cell to elicit a baseline chloride current.

-

Test Application: Co-apply GABA with the test compound, or apply the test compound alone, to measure any change in the current.

-

Analysis: An agonist will elicit a current on its own. A positive allosteric modulator will potentiate the GABA-elicited current. An antagonist will reduce the GABA-elicited current.

Conclusion

Based on a thorough analysis of its chemical structure and a review of existing pharmacological data, This compound (specifically, 4-(pyridin-3-yl)butanoic acid) should not be classified as a GABA analog in a functional, pharmacological context.

-

Structural Dissimilarity: It lacks the essential gamma-amino group of GABA, replacing it with a non-hydrolyzable pyridinyl ring. This makes direct agonism at canonical GABA binding sites highly improbable.

-

Lack of Prodrug Capability: Unlike Picamilon, its carbon-carbon linkage prevents it from being metabolized into GABA within the CNS.

-

Known Biological Role: Its established identity as a nicotine metabolite places its primary biological relevance outside the GABAergic system.

While it exhibits a superficial structural resemblance to the carbon backbone of GABA, there is no direct evidence to support a functional role as a GABA analog. Definitive classification would require the rigorous experimental validation outlined above. For researchers, scientists, and drug development professionals, it is crucial to distinguish between incidental structural similarity and validated pharmacological activity.

References

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

-

Grokipedia. (n.d.). GABA analogue. Retrieved from [Link]

-

Taylor & Francis. (n.d.). GABA analogue – Knowledge and References. Retrieved from [Link]

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Retrieved from [Link]

-

ScienceDirect. (2025). GABA Analogues: Significance and symbolism. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinebutanoic acid. CID 114. Retrieved from [Link]

-

Sigel, E., & Steinmann, M. E. (2012). Structure, Function, and Modulation of GABAA Receptors. Journal of Biological Chemistry, 287(48), 40224-40231. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. CID 437. Retrieved from [Link]

-

Wikipedia. (n.d.). Muscimol. Retrieved from [Link]

-

Wikipedia. (n.d.). Picamilon. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of the GABA receptor, ligands, and fluorophore. Retrieved from [Link]

-

PubChem. (n.d.). 4-((3-Pyridinylcarbonyl)amino)butanoic acid. CID 60608. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. CID 259624. Retrieved from [Link]

-

Wermuth, C. G., et al. (1987). Synthesis and Pharmacological Evaluation of Gamma-Aminobutyric Acid Analogues. New Ligand for GABAB Sites. Journal of Medicinal Chemistry, 30(2), 239-244. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-4-(pyridin-3-yl)butanoate. CID 7021185. Retrieved from [Link]

-

Field, M. J., et al. (2007). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 27(4), 545-581. Retrieved from [Link]

-

MDPI. (2014). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-pyridin-4-yl-4H-pyrimidin-4-yl)butanoic acid. CID 54291409. Retrieved from [Link]

-

MDPI. (2008). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

-

Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 929307. Retrieved from [Link]

-

Santillo, M. F., & Sprando, R. L. (2023). Picamilon, a γ-aminobutyric acid (GABA) analogue and marketed nootropic, is inactive against 50 biological targets. Basic & Clinical Pharmacology & Toxicology, 132(4), 355-358. Retrieved from [Link]

-

FDA. (2015). Scientific Memorandum: Picamilon. Retrieved from [Link]

Sources

- 1. GABA analogue - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. grokipedia.com [grokipedia.com]

- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. fda.gov [fda.gov]

- 8. Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscimol - Wikipedia [en.wikipedia.org]

- 10. Picamilon - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. GABA Analogues: Significance and symbolism [wisdomlib.org]

- 13. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Pyridinebutanoic acid | C9H11NO2 | CID 114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Picamilon, a γ-aminobutyric acid (GABA) analogue and marketed nootropic, is inactive against 50 biological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(Pyridin-3-yl)butanoic Acid: From a Nicotine Metabolite to a Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of xenobiotic metabolism is a cornerstone of modern pharmacology and toxicology. Understanding how the body processes foreign compounds is critical for drug development, risk assessment, and the diagnosis of exposure to various substances. This guide delves into the discovery, history, and analytical chemistry of 3-(Pyridin-3-yl)butanoic acid, a compound whose scientific significance is intrinsically linked to the metabolism of one of the most widely consumed alkaloids: nicotine. While the initial interest in pyridyl compounds has spanned various therapeutic areas, the story of this particular butanoic acid derivative is a compelling case study in the evolution of analytical science and its application to understanding the intricate pathways of drug and toxin metabolism.

This document will provide a comprehensive overview of the emergence of this compound from the complex world of nicotine biotransformation, the analytical methodologies developed for its quantification, and its relevance as a biomarker for tobacco exposure.

The Discovery within the Maze of Nicotine Metabolism: A Historical Perspective

The scientific journey to understand what happens to nicotine in the body began decades ago. Early research in the mid-20th century successfully identified cotinine as the primary metabolite of nicotine[1]. For many years, cotinine served as the principal biomarker for assessing nicotine exposure. However, as analytical techniques became more sophisticated, it became evident that the metabolic fate of nicotine was far more complex than initially understood.

The discovery of this compound, and more specifically its oxidized forms, 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), is a relatively recent chapter in the long history of nicotine research. This discovery was not the result of a targeted synthesis for a specific therapeutic purpose, but rather an outcome of the relentless pursuit to map the complete metabolic profile of nicotine in humans.

A pivotal moment in the history of this compound came in 1999 with a detailed study by Hecht and colleagues, published in Chemical Research in Toxicology. This research provided conclusive evidence that the conversion of nicotine to the keto acid and hydroxy acid is a "substantial metabolic pathway in humans"[2]. This finding was significant because it unveiled a previously underappreciated route of nicotine biotransformation, accounting for a considerable portion of the administered dose. The study's ability to quantify these metabolites in the urine of both smokers and individuals using a nicotine transdermal system underscored the importance of this pathway[2].

The emergence of advanced analytical technologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), was instrumental in this discovery. These techniques provided the necessary sensitivity and specificity to detect and quantify these metabolites at low concentrations in complex biological matrices like urine[2].

The Nicotine Metabolism Pathway Leading to this compound

The formation of 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid from nicotine is a multi-step enzymatic process. The following diagram illustrates the key steps in this metabolic pathway.

Caption: Nicotine metabolism to keto and hydroxy acids.

Quantitative Analysis: A Methodological Deep Dive

The ability to accurately quantify 4-oxo-4-(3-pyridyl)butanoic acid and its hydroxy derivative in biological fluids is crucial for its use as a biomarker. The method developed by Hecht et al. (1999) remains a benchmark in the field and provides a robust framework for such analyses.

Experimental Protocol: Quantification of 4-Oxo- and 4-Hydroxy-4-(3-pyridyl)butanoic Acid in Urine

This protocol is adapted from the methodology described by Hecht et al. in Chemical Research in Toxicology (1999)[2].

1. Sample Preparation:

-

Collect 24-hour urine samples.

-

Adjust the pH of the urine to approximately 7.0.

-

Add an internal standard, such as a deuterated analog of the hydroxy acid, to each sample for accurate quantification.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol and then water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes of interest with methanol.

3. Derivatization (for Hydroxy Acid):

-

Evaporate the eluate to dryness.

-

Esterify the carboxylic acid group by adding acidic methanol and heating.

-

React the hydroxyl group with a chiral derivatizing agent, such as (S)-(-)-α-methylbenzyl isocyanate, to form diastereomers that can be separated by chromatography. This step is crucial for determining the enantiomeric composition of the hydroxy acid.

4. Quantification of Keto Acid:

-

To quantify the keto acid, a separate aliquot of the urine sample is treated with sodium borohydride (NaBH₄). This quantitatively reduces the keto acid to the hydroxy acid.

-

The total amount of hydroxy acid is then measured, and the initial amount of keto acid is determined by subtracting the amount of endogenous hydroxy acid from the total hydroxy acid measured after reduction.

5. LC-MS/MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a reverse-phase C18 column for chromatographic separation of the diastereomers.

-

Employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in the positive ion mode.

-

Monitor specific precursor-to-product ion transitions for the analyte and the internal standard using selected reaction monitoring (SRM) for high selectivity and sensitivity.

Workflow Diagram

Caption: Workflow for the analysis of pyridylbutanoic acids.

Quantitative Data Summary

The following table summarizes the mean levels of (S)- and (R)-hydroxy acid and keto acid found in the urine of smokers and nicotine patch users, as reported by Hecht et al. (1999)[2].

| Analyte | Smoker (n=18) (ng/mL) | Nicotine Patch User (n=18) (ng/mL) |

| (S)-4-Hydroxy-4-(3-pyridyl)butanoic acid | 14.1 ± 8.0 | 4.1 ± 3.3 |

| (R)-4-Hydroxy-4-(3-pyridyl)butanoic acid | 1120 ± 600 | 363 ± 228 |

| 4-Oxo-4-(3-pyridyl)butanoic acid (n=8) | 228 ± 129 | 97.5 ± 80.6 |

These data clearly demonstrate that these compounds are significant metabolites of nicotine from both tobacco smoke and transdermal delivery systems.

Significance and Future Directions

The discovery and characterization of this compound and its derivatives as major nicotine metabolites have several important implications for researchers, scientists, and drug development professionals:

-

Biomarker of Nicotine Exposure: The quantification of these metabolites provides a more complete picture of nicotine uptake and metabolism than measuring cotinine alone. This can be particularly valuable in studies of smoking cessation, tobacco product regulation, and the health effects of nicotine.

-

Understanding Nicotine Metabolism: The elucidation of this metabolic pathway contributes to a more comprehensive understanding of the biotransformation of nicotine, including the enzymes involved and the factors that can influence their activity.

-

Potential Pharmacological Activity: While currently viewed primarily as metabolites, further research could explore whether these compounds possess any intrinsic pharmacological or toxicological activity.

-

Drug Development: The pyridine and butanoic acid moieties are common scaffolds in medicinal chemistry. A thorough understanding of the metabolism of such structures is essential for the design of new drugs with improved pharmacokinetic and safety profiles.

References

-

Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Link]

-

Hecht, S. S., Hatsukami, D. K., & Bonilla, L. E. (1999). Quantitation of 4-Oxo-4-(3-pyridyl)butanoic Acid and Enantiomers of 4-Hydroxy-4-(3-pyridyl)butanoic Acid in Human Urine: A Substantial Pathway of Nicotine Metabolism. Chemical Research in Toxicology, 12(2), 172–179. [Link]

Sources

A Researcher's Guide to Sourcing 3-(Pyridin-3-yl)butanoic Acid for Drug Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for 3-(Pyridin-3-yl)butanoic acid, a key building block in modern medicinal chemistry. This guide emphasizes scientific integrity, offering field-proven insights to ensure the procurement of high-quality reagents for successful research outcomes.

Introduction: The Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutics. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile component in the design of novel bioactive molecules. Pyridine derivatives have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2]. The strategic incorporation of substituted pyridines, such as this compound, allows for the fine-tuning of a compound's physicochemical properties, influencing its solubility, membrane permeability, and target engagement.

This compound, with its distinct substitution pattern, offers a valuable synthon for creating libraries of compounds for high-throughput screening and lead optimization. The butanoic acid side chain provides a handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. The selection of a reliable commercial supplier for this critical starting material is therefore a paramount consideration for any research program.

Navigating the Commercial Landscape: Criteria for Supplier Selection

The integrity of your research is intrinsically linked to the quality of your starting materials. When selecting a commercial supplier for this compound, a thorough evaluation based on the following criteria is essential:

-

Purity and Characterization: The supplier should provide a detailed Certificate of Analysis (CoA) for each batch, specifying the purity of the compound as determined by appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The CoA should also include information on the levels of any identified impurities.

-

Batch-to-Batch Consistency: For long-term research projects and eventual scale-up, consistency between batches is critical. A reputable supplier will have robust quality control processes in place to ensure minimal variation in purity and impurity profiles.

-

Comprehensive Documentation: Beyond the CoA, the supplier should readily provide a Safety Data Sheet (SDS) that contains detailed information on the compound's physical and chemical properties, handling and storage instructions, and toxicological data.

-

Technical Support and Transparency: A reliable supplier will have a knowledgeable technical support team that can answer questions about the product's specifications, stability, and recommended handling procedures. Transparency in their manufacturing and quality control processes is also a key indicator of a trustworthy partner.

-

Packaging and Logistics: The compound should be packaged appropriately to ensure its stability during transit and storage. The supplier's ability to provide reliable and timely delivery is also a crucial factor to consider.

Commercial Suppliers of this compound (CAS: 916262-57-2)

The following table provides a summary of commercial suppliers identified as offering this compound for research purposes. Researchers are strongly encouraged to contact these suppliers directly to obtain the most current product specifications, availability, and pricing.

| Supplier | Purity | Available Information |

| AiFChem | ≥98% | Product page lists CAS number and purity[3]. |

| BLD Pharm | Information not readily available | Product page lists CAS number[4]. |

| ChemSigma (King-Pharm) | Information not readily available | Product page lists CAS number and molecular formula[5]. |

| Shaanxi Dideu Medichem Co. Ltd | Industrial Grade | Product listing on Echemi[6]. |

| Alfa Chemistry | 96% | Product page lists CAS number and purity[7]. |

Disclaimer: This list is not exhaustive and is intended for informational purposes only. The author and publisher do not endorse any specific supplier. It is the responsibility of the researcher to conduct their own due diligence before procuring any chemical reagents.

Best Practices for Handling, Storage, and Solution Preparation

While a specific Safety Data Sheet for this compound was not publicly available at the time of this writing, general best practices for handling pyridine carboxylic acids should be followed. Always refer to the supplier-specific SDS upon receipt of the compound.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists[8].

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Some related compounds are hygroscopic; therefore, storage in a desiccator may be advisable to prevent moisture absorption.

Solution Preparation

-

The solubility of this compound should be determined empirically for the specific solvent and concentration required for your experiment.

-

Common solvents for pyridine carboxylic acids include dimethyl sulfoxide (DMSO) and methanol. For aqueous buffers, the pH may need to be adjusted to facilitate dissolution.

-

Prepare solutions fresh whenever possible. If solutions are to be stored, they should be kept in tightly sealed vials at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation. The stability of the compound in solution should be validated for the intended duration of storage.

Workflow for Qualifying a New Batch of this compound

To ensure the reliability and reproducibility of experimental results, it is crucial to have a standardized workflow for qualifying each new batch of a critical reagent. The following diagram illustrates a recommended process.

Caption: A typical workflow for the qualification of a new batch of a research compound.

Conclusion

The procurement of high-quality chemical reagents is a foundational element of successful and reproducible research in drug discovery. This guide has provided a framework for the selection of commercial suppliers of this compound, emphasizing the importance of purity, documentation, and best practices for handling and storage. By implementing a rigorous qualification process for each new batch of this versatile building block, researchers can have greater confidence in the integrity of their experimental data and accelerate the development of new therapeutics.

References

-

PubChem. 3-Pyridinebutanoic acid. National Center for Biotechnology Information. [Link]

-

ChemSigma. This compound. [Link]

-

PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. [Link]

-

MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

- 1. Buy (3R)-3-Amino-4-(pyridin-3-YL)butanoic acid dihydrochloride [smolecule.com]

- 2. Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433) - FooDB [foodb.ca]

- 3. 916262-57-2 | this compound - AiFChem [aifchem.com]

- 4. 916262-57-2|this compound|BLD Pharm [bldpharm.com]

- 5. 916262-57-2 this compound [chemsigma.com]

- 6. echemi.com [echemi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Protocol: A Reliable Synthetic Route to 3-(Pyridin-3-yl)butanoic Acid

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-(pyridin-3-yl)butanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust multi-step synthesis commencing from the readily available starting material, 3-acetylpyridine. The synthetic strategy employs a Reformatsky reaction to form the carbon-carbon bond, followed by dehydration, catalytic hydrogenation, and final ester hydrolysis. This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and justifications for the experimental choices.

Introduction

Pyridine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds. The butanoic acid moiety is also a common feature in many drug molecules, often contributing to improved pharmacokinetic properties. The specific regioisomer, this compound, presents a unique scaffold for the development of novel therapeutics. This protocol outlines a logical and efficient pathway to access this important molecule, starting from a commercially available precursor.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a four-step reaction sequence as illustrated below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 3-hydroxy-3-(pyridin-3-yl)butanoate (Reformatsky Reaction)

The initial and key bond-forming step is the Reformatsky reaction. This reaction utilizes an organozinc reagent, formed in situ from an α-halo ester and zinc metal, which then adds to the carbonyl group of a ketone or aldehyde[1][2][3][4]. In this protocol, the zinc enolate of ethyl bromoacetate attacks the electrophilic carbonyl carbon of 3-acetylpyridine to form a β-hydroxy ester.

Materials & Equipment

| Reagent/Material | Grade | Supplier |

| 3-Acetylpyridine | Reagent | Sigma-Aldrich |

| Ethyl bromoacetate | Reagent | Sigma-Aldrich |

| Zinc dust (<10 µm) | Reagent | Sigma-Aldrich |

| Iodine | ACS Reagent | Fisher Scientific |

| Anhydrous Toluene | DriSolv® | EMD Millipore |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

| Saturated aq. NH4Cl | N/A | In-house prep. |

| Anhydrous MgSO4 | ACS Reagent | VWR |

| Round-bottom flask | 500 mL | Pyrex |

| Reflux condenser | N/A | Kimble |

| Addition funnel | 125 mL | Ace Glass |

| Magnetic stirrer | N/A | IKA |

Protocol

-

Zinc Activation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under a nitrogen atmosphere, add zinc dust (1.2 eq). Add a small crystal of iodine to activate the zinc surface. Gently heat the flask with a heat gun until the purple iodine vapor is observed and then subsides. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous toluene to the flask.

-

Initiation: In the addition funnel, prepare a solution of 3-acetylpyridine (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene. Add a small portion of this solution to the stirred zinc suspension.

-

Exothermic Reaction: The reaction is exothermic and should be initiated with gentle warming. Once the reaction begins (indicated by a color change and gentle reflux), add the remainder of the 3-acetylpyridine and ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for an additional 1-2 hours to ensure complete consumption of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxy-3-(pyridin-3-yl)butanoate.

Part 2: Synthesis of Ethyl 3-(pyridin-3-yl)but-2-enoate (Dehydration)

The β-hydroxy ester obtained from the Reformatsky reaction is dehydrated under acidic conditions to yield the corresponding α,β-unsaturated ester.

Protocol

-

Reaction Setup: Dissolve the crude ethyl 3-hydroxy-3-(pyridin-3-yl)butanoate in toluene.

-

Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid.

-

Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Reaction Completion: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part 3: Synthesis of Ethyl 3-(pyridin-3-yl)butanoate (Catalytic Hydrogenation)

The carbon-carbon double bond of the unsaturated ester is reduced by catalytic hydrogenation to yield the saturated ester.

Protocol

-

Reaction Setup: Dissolve the ethyl 3-(pyridin-3-yl)but-2-enoate in ethanol in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

-

Reaction Completion: Monitor the reaction by TLC or GC-MS until the starting material is no longer present.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(pyridin-3-yl)butanoate.

Part 4: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions followed by acidification[5][6][7][8][9].

Protocol

-

Reaction Setup: Dissolve the crude ethyl 3-(pyridin-3-yl)butanoate in a mixture of ethanol and water.

-

Saponification: Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux.

-

Reaction Completion: Monitor the reaction by TLC until the ester starting material is fully consumed.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid.

-

Precipitation and Isolation: The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the pyridine ring protons, as well as the aliphatic protons of the butanoic acid side chain. The carboxylic acid proton will appear as a broad singlet, typically downfield[10].

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyridine ring carbons and the carbons of the butanoic acid chain, including the carbonyl carbon of the carboxylic acid, which is expected to be in the range of 170-180 ppm[11].

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹)[12][13].

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₁NO₂ = 165.19 g/mol )[14]. Characteristic fragmentation patterns can also be used to confirm the structure[15][16].

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Reagents: 3-Acetylpyridine is harmful if swallowed. Ethyl bromoacetate is a lachrymator and is corrosive. Zinc dust is flammable. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

-

Reactions: The Reformatsky reaction can be exothermic and should be controlled carefully. Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C); appropriate safety measures must be taken.

References

-

PubChem. 3-Pyridinebutanoic acid. National Center for Biotechnology Information. [Link]

- Name Reactions in Organic Synthesis. Reformatsky Reaction. Cambridge University Press.

-

Wikipedia. Reformatsky reaction. [Link]

-

PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

- ResearchGate. The Reformatsky Reaction in Organic Synthesis. Recent Advances.

- ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)

-

Wikipedia. Malonic ester synthesis. [Link]

- Homework.Study.com. When the ester ethyl butanoate, CH3CH2CH2COOCH2CH3, is hydrolyzed under acidic conditions,...

- Doc Brown's Chemistry. Infrared spectrum of butanoic acid.

- Brainly.com.

- Gauthmath.

- Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)

-

Chemguide. Hydrolysis of esters. [Link]

- Chemistry LibreTexts. Hydrolysis of Esters.

-

PrepChem.com. Preparation of 3-acetylpyridine. [Link]

-

Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

- ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.

-

PubChem. 4-Oxo-4-(pyridin-3-yl)butanoate. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.

- Doc Brown's Chemistry. Mass spectrum of butanoic acid.

- Google Patents. New process for synthetizing 3-(pyridin-2-ylamino)

- Chemistry LibreTexts. Malonic Ester Synthesis.

- ResearchGate. FTIR Spectroscopy Analysis of Butanoic Acid.

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.

- MDPI. Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa.

- ResearchGate.

- Google Patents. New method for preparing 3-pyridine acetic hydrochloride.

- MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.

- Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

- HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039).

- BMRB. Butyric Acid.

Sources

- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. Reformatsky Reaction [organic-chemistry.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. homework.study.com [homework.study.com]

- 6. brainly.com [brainly.com]

- 7. gauthmath.com [gauthmath.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]